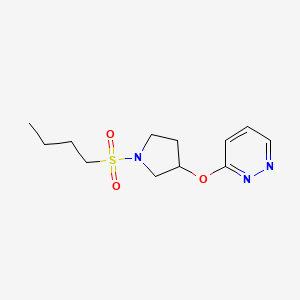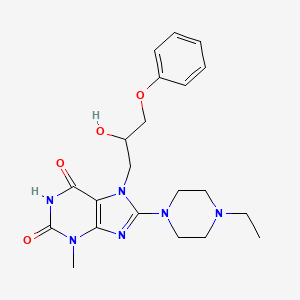![molecular formula C18H21N3O4S B2666479 N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688055-28-9](/img/structure/B2666479.png)
N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A novel series of compounds similar to “N-cyclohexyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide” were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
The compound is synthesized through a reaction involving hydrazonoyl halides, alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones . The specific chemical reactions involving this compound are not detailed in the search results.Applications De Recherche Scientifique
Hemodynamic Effects of Cilostazol
Cilostazol, a synthetic antithrombotic drug, demonstrates significant hemodynamic effects by increasing peripheral blood flow in patients with arteriosclerosis obliterans, suggesting its clinical potential in treating chronic arterial occlusion (Yasuda, Sakuma, & Tanabe, 1985).
Pramipexole and Dopamine Receptor Agonism
Pramipexole, effective in treating Parkinson's disease, binds selectively to dopamine D2-like receptors, with the highest affinity at dopamine D3 receptors, differing from ergot dopamine receptor agonists by its selectivity and efficacy in stimulating dopamine receptors (Piercey, Hoffmann, Smith, & Hyslop, 1996).
AG337 as a Thymidylate Synthase Inhibitor
AG337, a nonclassical antifolate inhibitor of thymidylate synthase, demonstrates potential antitumor effects in clinical pharmacokinetic and pharmacodynamic studies, highlighting the importance of continuous administration for sustained therapeutic effects (Rafi et al., 1995).
Environmental Exposures and Thyroid Hormone Status
Research on dioxins, polychlorinated biphenyls (PCBs), and their impact on thyroid hormone levels in pregnant women and infants underscores the importance of understanding environmental exposures and their potential health effects (Koopman‐Esseboom et al., 1994).
Metabolism of Heterocyclic Amines
Studies on the metabolism of heterocyclic amines, such as MeIQx and PhIP, by accelerator mass spectrometry (AMS) provide insights into the dosimetry of protein and DNA adduct formation, suggesting differences in metabolite profiles between humans and rodents and highlighting the importance of N-hydroxylation in humans (Turteltaub et al., 1999).
Nitisinone and Tyrosine Pathway Disorders
Nitisinone's role in treating hereditary tyrosinaemia type 1 (HT-1) by interrupting tyrosine metabolism through inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) suggests its potential application in other tyrosine metabolism disorders, such as alkaptonuria (AKU) (Lock, Ranganath, & Timmis, 2014).
Propriétés
IUPAC Name |
N-cyclohexyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-16(19-11-4-2-1-3-5-11)6-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,1-7,10H2,(H,19,22)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGSVFJJGORDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2666396.png)
![4-[(Methylcarbamoyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B2666397.png)
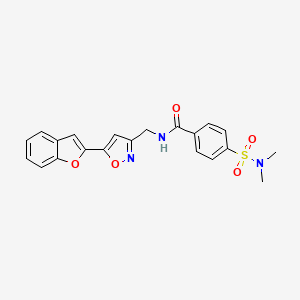
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2666403.png)
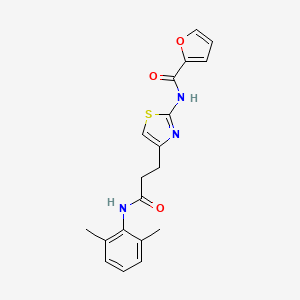
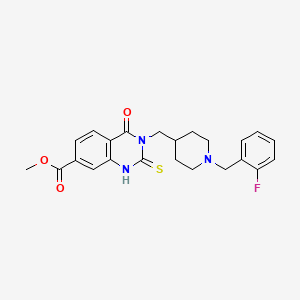
![Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2666406.png)
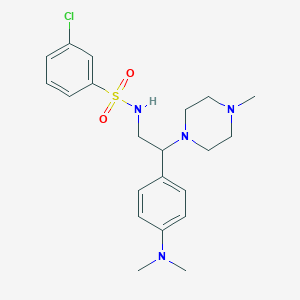

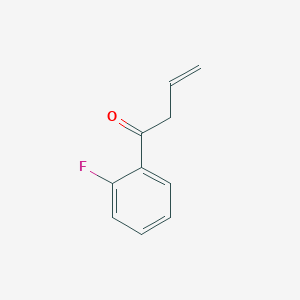
![2-[[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2666414.png)
